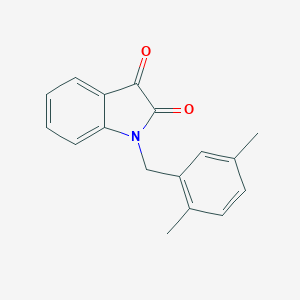

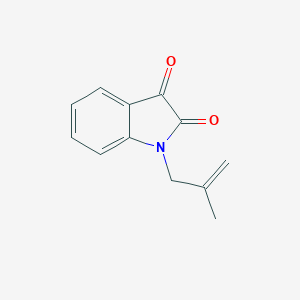

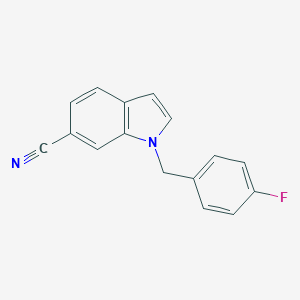

1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,5-dimethylbenzyl)-1H-indole-2,3-dione” is a derivative of indole, a heterocyclic compound . The indole structure is a versatile and common nitrogen-based heterocyclic scaffold, frequently used in the synthesis of various organic compounds . It’s important to note that the exact compound you’re asking about doesn’t seem to have a lot of specific information available.

Synthesis Analysis

The synthesis of indole derivatives has been a topic of considerable interest due to their biological and pharmaceutical activities . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Scientific Research Applications

Versatile Synthesis and Biological Activities

1-(2,5-Dimethylbenzyl)-1H-indole-2,3-dione, a derivative of isatins (1H-indole-2,3-dione), is recognized for its versatility in synthesizing a variety of heterocyclic compounds, such as indoles and quinolines, which are crucial in drug synthesis. Isatins, including its derivatives, are found in mammalian tissues and play a role in modulating biochemical processes. The synthesis capabilities and biological properties of isatins have been extensively reviewed, highlighting their importance in organic synthesis and potential pharmacological applications (Garden & Pinto, 2001).

Serine Protease Inhibition

Compounds derived from indole-2,3-dione, similar to this compound, have been shown to inhibit serine proteases like human leukocyte elastase (HLE) and chymotrypsin. This inhibition is vital in understanding and potentially treating inflammatory and other related diseases (Player et al., 1994).

Anticorrosion and Antibacterial Properties

1-(Morpholinomethyl)indoline-2,3-dione, a closely related compound, has demonstrated significant anticorrosion and antibacterial properties. Such compounds containing functional electronegative groups and aromatic rings are efficient as inhibitors against metal corrosion. This property is essential in industrial applications to prevent metal degradation (Yanhong Miao, 2014).

Chemical Sensor for Metal Ions

1H-indole-2,3-dione compounds, related to this compound, have been used as chemical sensors for metal ions like Fe3+ due to their amide and carbonyl functional groups. Their ability to bind and chelate metal ions makes them valuable in detecting and quantifying metal ion concentrations in various settings (Fahmi et al., 2019).

Antimicrobial and Antioxidant Activities

Indole-2,3-dione derivatives have been found to possess antimicrobial and antioxidant activities. These properties are crucial for developing new therapeutic agents and additives in various industries, highlighting the compound's potential in medicinal chemistry (Ramadan et al., 2019).

Properties

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-11-7-8-12(2)13(9-11)10-18-15-6-4-3-5-14(15)16(19)17(18)20/h3-9H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCOWZWAVCUMFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-methyl-5-(propan-2-yl)benzyl]-1H-indole-2,3-dione](/img/structure/B346133.png)

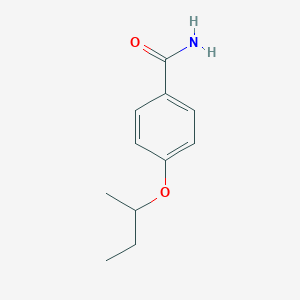

![4-[(3,4-Dichlorobenzyl)oxy]benzamide](/img/structure/B346143.png)

![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)